1,2,4,5-Benzenetetramine

Catalog No.
S594032
CAS No.
3204-61-3
M.F
C6H10N4
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Benzenetetramine

CAS Number

3204-61-3

Product Name

1,2,4,5-Benzenetetramine

IUPAC Name

benzene-1,2,4,5-tetramine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2

InChI Key

ANUAIBBBDSEVKN-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)N)N)N

Synonyms

1,2,4,5-benzenetetraamine, 1,2,4,5-benzenetetraamine tetrahydrochloride, 1,2,4,5-benzenetetramine, 1,2,4,5-tetraaminobenzene, inhibitor 14 benzenetetraamine, SC203950, Y15 benzenetetraamine compound

Canonical SMILES

C1=C(C(=CC(=C1N)N)N)N

1,2,4,5-Benzenetetramine (TAB) is a highly reactive, rigid tetraamine monomer that serves as a critical building block for ultra-high-performance polymers, including fully conjugated ladder polymers (BBL), rigid polybenzimidazoles (PBDI), and 2D covalent organic frameworks (COFs) [1]. Unlike extended tetraamines, TAB features four amino groups on a single benzene ring, enforcing absolute planarity and extreme microstructural rigidity upon polymerization [2]. In procurement and material selection, the free base form (CAS 3204-61-3) is specifically prioritized over its tetrahydrochloride salt for sensitive interfacial polymerizations and solvothermal syntheses where byproduct salts or pH shifts would disrupt framework assembly or membrane formation [3].

Substituting 1,2,4,5-Benzenetetramine with the more common and less expensive 3,3'-Diaminobenzidine (DAB) fundamentally alters the resulting polymer's thermomechanical and electronic properties [1]. DAB contains a rotatable biphenyl linkage, which introduces chain flexibility, increases free volume, and disrupts extended pi-conjugation [2]. In gas separation membranes, this flexibility destroys the strict molecular sieving capability required for helium or hydrogen extraction. In electrochemical applications, the lack of a fully fused, planar phenazine-like backbone significantly lowers electrical conductivity and specific capacity [3]. Furthermore, substituting the TAB free base with its tetrahydrochloride salt (TAB·4HCl) introduces chloride ions and requires stoichiometric neutralization, which can precipitate unwanted salts and ruin the delicate kinetics of interfacial polymerization [1].

Ultra-Rigid Polybenzimidazole (PBDI) Synthesis for Gas Separation

When polymerized via interfacial polymerization, TAB forms poly(p-phenylene benzobisimidazole) (PBDI). The single-benzene ring of TAB enforces extreme chain rigidity and tight packing, yielding a membrane with an exceptional He/CH4 ideal selectivity of ~1000 at 100 °C [1]. In contrast, conventional PBI membranes derived from DAB exhibit significantly lower selectivity due to the increased free volume introduced by the biphenyl linkage [1].

Evidence DimensionHe/CH4 Ideal Selectivity (at 100 °C)
Target Compound Data~1000 (PBDI synthesized from TAB)
Comparator Or Baseline<200 (Conventional DAB-based PBI membranes)
Quantified Difference>5x higher selectivity for helium over methane
ConditionsSingle gas permeation, Wicke-Kallenbach technique, 100 °C

Critical for procuring precursors for high-efficiency helium extraction or hydrogen purification membranes where absolute molecular sieving limits must be approached.

High-Capacity Aza-COF Formation for Sodium-Ion Batteries

TAB condenses with hexaketocyclohexane to form Aza-COF (also known as PGF-1), a fully sp2-conjugated 2D framework. The dense packing of phenazine-decorated channels enabled by TAB yields extraordinary sodium-ion storage, delivering a reversible specific capacity of 550 mAh g-1 at 0.1 C [1]. Amorphous polymer counterparts lacking this strict, TAB-enforced ladder structure deliver less than half the capacity [2].

Evidence DimensionReversible Specific Capacity (SIBs at 0.1 C)
Target Compound Data550 mAh g-1 (Aza-COF from TAB)
Comparator Or Baseline263 mAh g-1 (Amorphous polymer counterpart AP-1)
Quantified Difference109% increase in specific capacity
ConditionsSodium-ion battery anode, 0.1 C current rate

Justifies the higher cost of TAB for next-generation organic battery research requiring maximum energy density and fully conjugated active sites.

Precursor Suitability: Free Base vs. Tetrahydrochloride Salt

Procuring the TAB free base (CAS 3204-61-3) rather than the common tetrahydrochloride salt (CAS 4506-66-5) allows for direct aqueous-organic interfacial polymerization without the need for stoichiometric base neutralization [1]. This prevents the formation of byproduct salts that can disrupt the delicate ultrathin membrane layer and alter local pH kinetics during sensitive COF syntheses[1].

Evidence DimensionStoichiometric base required for polymerization
Target Compound Data0 equivalents (TAB free base, CAS 3204-61-3)
Comparator Or Baseline4 equivalents (TAB·4HCl, CAS 4506-66-5)
Quantified DifferenceEliminates the generation of 4 equivalents of byproduct salt (e.g., NaCl)
ConditionsAqueous/organic interfacial polymerization

Ensures defect-free, ultrathin active layers in advanced membrane manufacturing by eliminating salt precipitation risks.

Formation of Fully Fused Ladder Polymers (BBL)

The ortho-diamine pairs on the single benzene ring of TAB allow for the synthesis of benzimidazobenzophenanthroline (BBL) ladder polymers. Unlike DAB, which forms step-ladder (BBB) polymers due to its rotatable single-bond linkage, TAB enables a fully fused, double-stranded backbone, resulting in superior thermo-oxidative stability [1].

Evidence DimensionPolymer Backbone Structure
Target Compound DataFully fused double-stranded ladder (BBL)
Comparator Or BaselineStep-ladder with rotatable single bonds (BBB from DAB)
Quantified DifferenceElimination of all rotatable backbone linkages
ConditionsPolycondensation with naphthalene tetracarboxylic acid (NTCA)

Essential for aerospace and extreme-environment applications requiring absolute maximum thermal and chemical resistance.

High-Performance Gas Separation Membranes

Where this compound is the right choice: Manufacturing ultra-selective poly(p-phenylene benzobisimidazole) (PBDI) membranes via interfacial polymerization for helium extraction from natural gas or pre-combustion H2/CO2 separation, relying on TAB's ability to enforce extreme molecular sieving limits [1].

Organic Cathodes and Anodes for Alkali-Ion Batteries

Where this compound is the right choice: Synthesizing Aza-COFs and fully conjugated 2D porous graphitic frameworks (PGF-1) for high-capacity, high-rate sodium and lithium-ion batteries, where the planar phenazine linkages maximize specific capacity and electrical conductivity [2].

Salt-Free Interfacial Polymerization Workflows

Where this compound is the right choice: Procuring the free base form (CAS 3204-61-3) for delicate aqueous-organic interfacial polymerizations where the generation of byproduct salts from neutralized tetrahydrochloride precursors would cause membrane defects [1].

Aerospace-Grade Ladder Polymers (BBL)

Where this compound is the right choice: Producing benzimidazobenzophenanthroline (BBL) ladder polymers for extreme-environment resins, where maximum thermal stability and chemical resistance are required beyond the structural limits of standard polyimides or DAB-based step-ladder polymers [3].

XLogP3

-0.8

Wikipedia

1,2,4,5-Benzenetetramine

Dates

Last modified: 08-15-2023

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